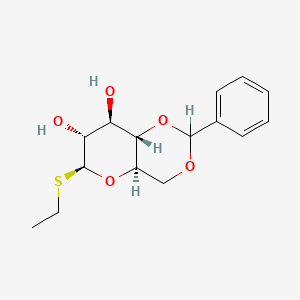

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

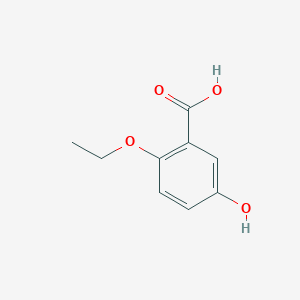

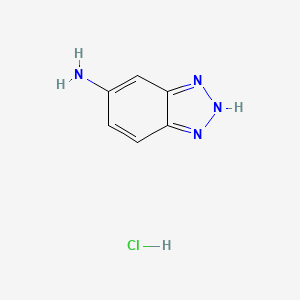

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is a biochemical compound with significant biomedical applications . It is intricately involved in the synthesis of groundbreaking pharmaceuticals . It appears as a white to off-white crystalline powder .

Synthesis Analysis

The synthesis of Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside involves the formation of a new chiral center . The bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation . The product purification can be achieved by simple precipitation without the need for chromatographic separation .Molecular Structure Analysis

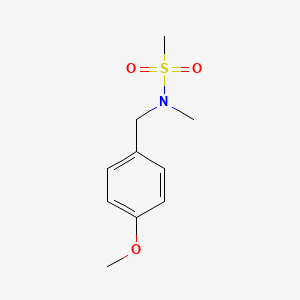

The linear formula of Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside is C15H20O5S . It has a molecular weight of 312.38 . The compound has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds .Chemical Reactions Analysis

Benzylidene acetals, such as Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside, have found broad application in synthetic carbohydrate chemistry . They can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .Physical And Chemical Properties Analysis

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside has a molecular weight of 312.38 . It has a topological polar surface area of 93.4 . The compound is a white to off-white crystalline powder .Applications De Recherche Scientifique

Application 1: Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers

- Summary of the Application : This compound is used in the synthesis of Azacrown Ethers, which are known to generate asymmetric induction in certain reactions .

- Methods of Application : The synthesis involves the use of 4,6-di-O-ethyl-glucoside-based crown compounds, and their efficiency is compared to the 4,6-O-benzylidene analogues .

- Results or Outcomes : It was found that the absence of the two-ring annulation has a negative effect on the enantioselectivity in liquid-liquid two-phase reactions .

Application 2: Synthesis of alkyl α- and β-d-glucopyranoside-based chiral crown ethers

- Summary of the Application : Alkyl 4,6-O-benzylidene-α- and β-d-glucopyranosides are used in the synthesis of chiral monoaza-15-crown-5-type lariat ethers .

- Methods of Application : These macrocycles generated significant asymmetric induction as phase-transfer catalysts in a few two-phase reactions .

- Results or Outcomes : In asymmetric Darzens condensations, in the epoxidation of trans-chalcone, in the Michael addition of β-nitrostyrene and diethyl acetamidomalonate, and in the reaction of 2-benzylidene-1,3-indandione with diethyl bromomalonate, maximum enantioselectivities of 73, 94, 78, and 72%, respectively, were obtained in presence of glucopyranoside-based lariat ethers as catalysts .

Propriétés

IUPAC Name |

(4aR,6S,7R,8R,8aS)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-2-21-15-12(17)11(16)13-10(19-15)8-18-14(20-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13-,14?,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMMDHDGIYADCQ-BWTKQZKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,6-O-benzylidene-b-D-thioglucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)

![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)